HDAC6 Isoform Binding Affinity of Target Compound Versus Benchmark Benzothiazole HDAC Inhibitor 9b
The target compound binds human HDAC6 with a Kd of 5.4 µM in a fluorogenic enzymatic assay [1]. This represents a 56-fold weaker affinity compared to the benzothiazole-containing HDAC inhibitor 9b, which inhibits HDAC6 with an IC50 of 95.9 nM in a comparable biochemical assay [2]. The order-of-magnitude difference arises from the target compound’s non-hydroxamate zinc-binding strategy, imparting a distinct kinetic and selectivity profile compared to the hydroxamic acid-based 9b. This isoform engagement level positions the target compound as a micromolar-affinity probe suitable for occupancy-driven target validation rather than potent pharmacological inhibition.
| Evidence Dimension | HDAC6 binding affinity (Kd) vs. inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Kd = 5.40 µM (5,400 nM) |
| Comparator Or Baseline | Compound 9b: IC50 = 95.9 nM (0.0959 µM) |
| Quantified Difference | ~56-fold weaker affinity for the target compound |
| Conditions | Target compound: recombinant human HDAC6, Boc-L-Lys(acetyl)-MCA substrate, fluorogenic enzymatic assay (BindingDB). Compound 9b: HDAC6 enzyme assay (Scientific Reports, 2019). |
Why This Matters
Procurement decisions hinge on whether the research requires potent HDAC6 inhibition (where 9b is preferred) or a micromolar chemical probe for occupancy-based studies (where the target compound’s weaker affinity enables washout and target engagement experiments).
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Kd for recombinant human HDAC6 = 5.40E+3 nM. Assay: Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay. Available at: https://www.bindingdb.org View Source
- [2] He, Y. et al. Design, synthesis and biological evaluation of a series of CNS penetrant HDAC inhibitors structurally derived from amyloid-β probes. Scientific Reports, 2019, 9, 13191. Compound 9b: HDAC6 IC50 = 95.9 nM. View Source
